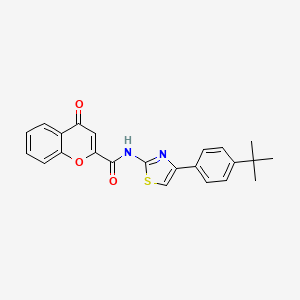

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-23(2,3)15-10-8-14(9-11-15)17-13-29-22(24-17)25-21(27)20-12-18(26)16-6-4-5-7-19(16)28-20/h4-13H,1-3H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHFDOUEUEARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps. One common synthetic route includes the following steps :

Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a haloketone. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.

Coupling with Chromene Derivative: The thiazole intermediate is then coupled with a chromene derivative through a condensation reaction. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Final Amidation: The final step involves the amidation of the coupled product with a suitable amine, such as tert-butylamine, to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.

Chemical Reactions Analysis

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative.

Scientific Research Applications

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antitumor agent.

Biological Research: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological targets. It serves as a model compound for understanding the structure-activity relationships of thiazole-based drugs.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes. It is explored for its potential in creating advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . The thiazole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other thiazole derivatives, such as:

N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but differs in its substituents, which affect its potency and spectrum of activity.

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Similar in structure, this compound has been studied for its antitumor activity and shows different efficacy profiles against various cancer cell lines.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, a synthetic organic compound, is part of the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial and antitumor properties, synthesis methods, structure-activity relationships, and comparative analysis with related compounds.

Overview of Biological Activities

Antibacterial Activity : Thiazole derivatives, including this compound, have shown promising antibacterial properties. Research indicates that compounds with similar structures can inhibit various bacterial strains, suggesting potential applications in treating infections. The specific interactions and mechanisms of action are still under investigation.

Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects. Its structural components allow it to interact with biological targets involved in cancer cell proliferation. The compound's effectiveness against different cancer cell lines is a subject of ongoing research.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving a thioamide and a haloketone under reflux conditions in the presence of a base like potassium carbonate.

- Coupling with Chromene Derivative : The thiazole intermediate is coupled with a chromene derivative using a condensation reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

- Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological assays.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

- Substituents on the Phenyl Ring : The presence of bulky groups like tert-butyl enhances solubility and may affect binding affinity to biological targets.

- Thiazole and Chromene Linkage : The connectivity between these moieties plays a significant role in determining the compound's overall biological efficacy.

Comparative Analysis

A comparative analysis with other thiazole derivatives highlights the unique properties of this compound:

| Compound Name | Antibacterial Activity | Antitumor Activity | Notable Features |

|---|---|---|---|

| N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Moderate | Low | Contains sulfonamide group |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | High | Moderate | Similar structure but different substituents |

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent study evaluated various thiazole derivatives against Mycobacterium tuberculosis. Compounds with similar structural motifs demonstrated significant inhibition, suggesting potential for further development as antibacterial agents .

- Antitumor Evaluation : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions between this compound and target proteins involved in cancer progression. These studies provide insights into how structural modifications could enhance efficacy .

Q & A

Q. What are the critical steps in synthesizing N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives.

- Chromene-2-carboxamide coupling through amidation or nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (prevents side reactions), and catalyst selection (e.g., EDCI/HOBt for amide bond formation) .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

Key techniques include:

- 1H/13C NMR spectroscopy to confirm substitution patterns on the thiazole and chromene rings.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation (±2 ppm accuracy).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly around the chromene-4-oxo group . Discrepancies in NMR splitting patterns (e.g., tert-butyl group integration) are addressed by comparing experimental data with computational simulations (DFT-based NMR prediction) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include:

- Enzymatic inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations, with IC50 determination.

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to assess selectivity .

- Solubility and stability tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?

Systematic SAR approaches include:

- Substituent variation : Replacing the tert-butyl group with electron-withdrawing groups (e.g., CF3) to enhance target binding via hydrophobic interactions .

- Bioisosteric replacement : Exchanging the chromene-4-oxo moiety with quinolinone or coumarin derivatives to improve metabolic stability .

- Pharmacophore mapping using molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding residues in the target protein . Off-target risks are mitigated by parallel screening against panels of related enzymes (e.g., cytochrome P450 isoforms) .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Compound purity : Validate purity via HPLC (>98%) and quantify residual solvents (GC-MS) that may interfere with biological activity .

- Cellular context : Compare activity across multiple cell lines and primary cells to rule out cell-type-specific effects .

Q. How can computational methods guide the identification of novel biological targets for this compound?

- Reverse docking : Use SwissDock or CB-Dock to screen against protein databases (e.g., PDB) and prioritize targets with high docking scores (e.g., PI3Kγ, EGFR) .

- Transcriptomic profiling : Treat model cell lines (e.g., A549) and analyze differentially expressed genes via RNA-seq to infer pathway engagement .

- Molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories and identify key residue interactions .

Q. What methodologies are effective in evaluating the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) for 4 weeks, monitoring degradation via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC-PDA .

- pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile functional groups (e.g., chromene-4-oxo ester hydrolysis at pH >8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.